[(2R)-butan-2-yl](methyl)amine
Description
General Overview of Chiral Amines as Indispensable Building Blocks and Catalysts in Organic Synthesis
Chiral amines are organic compounds containing a nitrogen atom bonded to a chiral carbon, making them non-superimposable on their mirror images. alfachemic.com This structural feature is fundamental to their utility in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer of a target molecule. They are integral components of numerous pharmaceuticals, agrochemicals, and natural products. acs.orgresearchgate.net
As building blocks, chiral amines are incorporated into the final structure of a target molecule, directly contributing to its chirality. sigmaaldrich.comsigmaaldrich.com In their capacity as catalysts, they can form transient chiral intermediates, such as enamines or imines, with substrate molecules. alfachemic.com This interaction facilitates a variety of powerful transformations, including Aldol (B89426) reactions, Mannich reactions, Michael additions, and Diels-Alder reactions, often with high levels of enantioselectivity. alfachemic.com The use of chiral amines as organocatalysts is a rapidly growing field, offering mild, environmentally friendly, and cost-effective alternatives to traditional metal-based catalysts.
Importance of the (2R)-Configuration in Chiral Organic Synthesis and Stereocontrol
The absolute configuration of a chiral center, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules, is crucial in determining the outcome of a stereoselective reaction. libretexts.orgmasterorganicchemistry.com The (2R)-configuration of a chiral amine, such as in (2R)-butan-2-ylamine, dictates the specific three-dimensional arrangement of substituents around the chiral center. ethz.ch This defined spatial orientation is directly responsible for controlling the stereochemical course of a reaction.
When a chiral amine with a (2R)-configuration is used as a catalyst or an auxiliary, it creates a chiral environment that favors the formation of one enantiomer or diastereomer of the product over the other. ethz.chmasterorganicchemistry.com The precise nature of this stereocontrol is a key area of study in asymmetric synthesis, as it allows chemists to design and execute syntheses with a high degree of predictability and efficiency. masterorganicchemistry.com
Historical Context and Evolution of Research on Chiral Secondary Amines
The study of chiral amines has a rich history, evolving from early work on the resolution of racemic mixtures to the sophisticated design of chiral catalysts and auxiliaries. sigmaaldrich.com Initially, chiral amines were primarily obtained from natural sources, the so-called "chiral pool," which includes amino acids and alkaloids. wiley.com These naturally occurring compounds provided the first glimpses into the possibilities of asymmetric synthesis.
Over the last few decades, research has focused on the development of synthetic chiral amines and their application in a broader range of chemical transformations. rsc.orgrsc.org The advent of organocatalysis, in particular, has propelled chiral secondary amines to the forefront of synthetic methodology. alfachemic.comrsc.org This has led to the development of highly efficient and selective catalysts for a wide array of reactions, significantly impacting the synthesis of complex molecules. acs.org
Scope and Objectives of the Research on (2R)-butan-2-ylamine within Modern Stereoselective Methodologies
Research into specific chiral secondary amines like (2R)-butan-2-ylamine is driven by the need for readily accessible, effective, and versatile tools for stereoselective synthesis. The objectives of studying this particular compound include:
Developing efficient and scalable synthetic routes to obtain it in high enantiomeric purity.
Characterizing its physical and chemical properties to understand its behavior in chemical reactions.
Exploring its applications as a chiral auxiliary and catalyst in a variety of asymmetric transformations.
Investigating the mechanistic details of how its (2R)-configuration influences the stereochemical outcome of reactions.
By achieving these objectives, chemists can expand the toolkit of available methods for constructing complex chiral molecules, with potential applications in drug discovery, materials science, and other areas of chemical research.
Structure
3D Structure
Properties
CAS No. |
40916-74-3 |
|---|---|
Molecular Formula |
C5H13N |
Molecular Weight |
87.16 g/mol |
IUPAC Name |
(2R)-N-methylbutan-2-amine |
InChI |
InChI=1S/C5H13N/c1-4-5(2)6-3/h5-6H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
PYFSCIWXNSXGNS-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@@H](C)NC |
Canonical SMILES |
CCC(C)NC |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for 2r Butan 2 Ylamine
Asymmetric Synthesis Approaches to (2R)-butan-2-ylamine
Asymmetric synthesis provides several powerful routes for the preparation of chiral amines. These methods often involve the use of chiral starting materials or auxiliaries to control the stereochemical outcome of the reaction.
Enantioselective Reductive Amination Strategies for Chiral Secondary Amines
Enantioselective reductive amination is a highly effective and widely used method for the synthesis of chiral amines. thieme-connect.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then asymmetrically reduced to the desired amine. youtube.com The direct asymmetric reductive amination (DARA) of ketones is a particularly attractive approach for synthesizing chiral primary and secondary amines. acs.org
For the synthesis of a chiral secondary amine like (2R)-butan-2-ylamine, a common strategy involves the reductive amination of butan-2-one with methylamine. The key to enantioselectivity lies in the use of a chiral reducing agent or a chiral catalyst to control the facial selectivity of the reduction of the intermediate imine. While direct catalytic asymmetric reductive amination has seen significant progress, challenges remain, particularly in achieving high enantioselectivity for the synthesis of secondary amines from simple dialkyl ketones. thieme-connect.comacs.org
The development of robust catalytic systems is crucial for the industrial application of this method. These systems must overcome challenges such as the reversible and often unfavorable formation of the imine intermediate and the potential for catalyst inhibition by the amine substrate or product. thieme-connect.com
Chiral Pool Synthesis from Pre-existing Chiral Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials to synthesize more complex chiral molecules. researchgate.netbaranlab.org This approach leverages the inherent chirality of the starting material to introduce stereocenters into the target molecule.
For the synthesis of (2R)-butan-2-ylamine derivatives, a potential chiral pool precursor is L-alanine. The synthetic strategy would involve the conversion of the amino acid's functional groups while retaining the stereochemistry at the α-carbon. For instance, the carboxylic acid group of L-alanine could be transformed into an ethyl group through a series of reactions, and the amino group could be methylated to yield the target secondary amine. This approach benefits from the high enantiomeric purity of the starting amino acid. baranlab.org
Asymmetric Alkylation or Amination Reactions of Chiral Precursors
The asymmetric alkylation of chiral amines or the amination of chiral precursors provides another avenue to chiral secondary amines. One strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of an amine. For instance, a chiral auxiliary can be temporarily attached to a primary amine to form a chiral imine or a related derivative. Subsequent alkylation of this intermediate, followed by removal of the auxiliary, can yield the desired chiral secondary amine with high enantiomeric excess.
A well-established method involves the use of N-tert-butanesulfinyl imines, developed by the Ellman laboratory. yale.edunih.gov An enantiomerically pure N-tert-butanesulfinamide can be condensed with a ketone to form a chiral N-tert-butanesulfinyl imine. This intermediate then directs the addition of a nucleophile, such as a methyl group from an organometallic reagent, to the imine carbon from a specific face, thereby establishing the new stereocenter. Subsequent cleavage of the sulfinyl group affords the chiral amine. nih.gov This methodology has proven to be exceptionally versatile and has been applied to the synthesis of a wide array of chiral amines. yale.edu
Catalytic Asymmetric Synthesis of (2R)-butan-2-ylamine
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. york.ac.uk
Metal-Catalyzed Enantioselective Routes for Chiral Secondary Amines
Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful and widely studied method for the synthesis of chiral amines. acs.orgnih.gov This approach offers high atom economy and is considered a sustainable and "green" strategy. acs.org A variety of chiral ligands have been developed to coordinate with transition metals such as rhodium, iridium, and ruthenium, creating highly effective asymmetric catalysts. acs.orgnih.gov
For the synthesis of (2R)-butan-2-ylamine, this would involve the asymmetric hydrogenation of the imine formed from butan-2-one and methylamine. The choice of the metal and the chiral ligand is critical for achieving high enantioselectivity. For example, iridium complexes with phosphino-oxazoline ligands have demonstrated high efficiency in the asymmetric hydrogenation of N-aryl imines. nih.gov While the asymmetric hydrogenation of N-alkyl imines can be more challenging, significant progress has been made in developing suitable catalytic systems. acs.org
Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | Chiral primary amines | 94.6% to >99.9% | acs.org |
| Iridium-phosphino-oxazoline | N-aryl imines | Chiral secondary amines | Up to 97% | nih.gov |
| Ruthenium-phosphino-oxazoline | N-aryl imines | Chiral secondary amines | Good activity and excellent enantioselectivity | acs.org |
| Zirconium-chiral ligand | Ketoimines | Quaternary α-amino esters | 79-97% | nih.gov |
| Ruthenium-TsDPEN | Unprotected α-ketoamines | Chiral 1,2-amino alcohols | >99% | nih.gov |
Organocatalytic Approaches Utilizing Chiral Secondary Amines
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. Chiral secondary amines are prominent organocatalysts, capable of activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. rsc.orgrsc.orgpsu.edu
While chiral secondary amines are often the catalysts themselves, the principles of organocatalysis can be applied to their synthesis. For example, a chiral Brønsted acid could be used to catalyze the enantioselective reduction of an imine. The Brønsted acid would protonate the imine, enhancing its reactivity towards a hydride source and directing the approach of the hydride to one face of the imine, thereby inducing chirality.
Recent advancements have seen the development of organocatalytic methods for the synthesis of various chiral amines, including homoallylic amines through the allylation of imines catalyzed by chiral Brønsted acids or other organocatalysts. nih.gov These strategies offer a metal-free alternative for the synthesis of chiral amines.
Biocatalytic Methods for Chiral Amine Synthesis: Enzyme Engineering and Process Optimization
The practical application of transaminases in the synthesis of chiral amines like (2R)-butan-2-ylamine can be limited by factors such as substrate scope, enzyme stability, and unfavorable reaction equilibria. frontiersin.orgworktribe.com To overcome these challenges, significant efforts have been directed towards enzyme engineering and process optimization. nih.govtandfonline.comnih.gov
Enzyme Engineering: Techniques like directed evolution and rational design have been instrumental in tailoring transaminases with improved properties. nih.govfrontiersin.org By introducing specific mutations in the enzyme's active site, researchers can enhance catalytic efficiency, broaden substrate acceptance, and improve stability. frontiersin.orgnih.gov For instance, engineering an (R)-selective transaminase from Fodinicurvata sediminis by mutating key residues led to a significant increase in catalytic efficiency and thermostability. nih.gov Similarly, a variant of a transaminase from Vibrio fluvialis was engineered through multiple rounds of evolution to exhibit a substantial increase in activity. frontiersin.org
Process Optimization: Alongside enzyme engineering, process optimization plays a crucial role in the large-scale synthesis of chiral amines. nih.govtandfonline.com Strategies to shift the reaction equilibrium towards the desired product are often necessary. mdpi.com This can be achieved by using an excess of the amine donor, such as isopropylamine, and removing the acetone (B3395972) byproduct. mdpi.com Another approach involves the use of "smart" amine donors that cyclize upon deamination, effectively driving the reaction forward. mdpi.com Furthermore, the development of high-throughput screening methods facilitates the rapid discovery and engineering of novel and more efficient transaminases. diva-portal.org The immobilization of enzymes on solid supports is another key strategy that allows for easier catalyst recovery and reuse, making the process more economically viable and amenable to continuous flow systems. rsc.orgresearchgate.net
Kinetic Resolution and Dynamic Kinetic Resolution Applied to Precursors of (2R)-butan-2-ylamine
Kinetic resolution and dynamic kinetic resolution (DKR) are powerful strategies for obtaining enantiomerically pure compounds from racemic mixtures. These techniques are applicable to the precursors of (2R)-butan-2-ylamine, such as racemic sec-butylamine (B1681703).
Kinetic Resolution: In kinetic resolution, one enantiomer of a racemic starting material reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric excess. For example, the kinetic resolution of racemic sec-butylamine has been successfully achieved using an ω-transaminase from Vibrio fluvialis JS17. nih.gov In this process, the (S)-enantiomer is selectively converted to 2-butanone (B6335102), leaving behind the desired (R)-sec-butylamine with high enantiomeric excess (98% ee) at 53% conversion. nih.gov A key challenge in this process is the inhibition of the enzyme by the 2-butanone product, which can be overcome by performing the reaction under reduced pressure to facilitate its removal. nih.gov
Dynamic Kinetic Resolution (DKR): DKR is an even more efficient process that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. While specific examples for the direct DKR of a precursor to (2R)-butan-2-ylamine are not detailed in the provided results, the principles have been widely applied to the synthesis of other chiral amines. nih.govrsc.org This often involves a combination of a biocatalyst (like a lipase) for the stereoselective acylation and a metal catalyst (such as palladium) to facilitate the racemization of the unreacted amine precursor. rsc.org
Mechanism and Stereochemical Control in the Synthesis of (2R)-butan-2-ylamine
The stereochemical outcome in the synthesis of (2R)-butan-2-ylamine is dictated by the specific mechanism of the chosen synthetic method.
In biocatalytic methods using transaminases, the stereochemical control arises from the highly specific three-dimensional structure of the enzyme's active site. The pyridoxal-5'-phosphate (PLP) cofactor plays a crucial role in the reaction mechanism, which involves the formation of a Schiff base with the ketone substrate (2-butanone). The enzyme then facilitates the stereoselective transfer of an amino group from an amine donor to the prochiral ketone, leading to the formation of the chiral amine. The enzyme's active site architecture ensures that the amino group is delivered to a specific face of the ketone, resulting in the preferential formation of one enantiomer. mdpi.comnih.gov
In asymmetric reductions of imines , a common chemical approach to chiral amines, stereochemical control is achieved through the use of chiral catalysts or auxiliaries. core.ac.ukrsc.org For instance, the reduction of an imine derived from 2-butanone can be catalyzed by a chiral metal complex, such as those based on iridium or rhodium, which coordinates to the imine and directs the delivery of a hydride from a reducing agent to one of the prochiral faces of the C=N double bond. rsc.org Alternatively, organocatalysts, which are small chiral organic molecules, can activate the imine and create a chiral environment for the reduction. nih.gov The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity.
Green Chemistry Principles and Sustainable Synthesis of (2R)-butan-2-ylamine
The synthesis of (2R)-butan-2-ylamine can be designed to align with the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. opcw.orgsigmaaldrich.com
Key green chemistry principles applicable to the synthesis of this compound include:
Catalysis: The use of catalytic methods, both biocatalytic and chemocatalytic, is inherently greener than stoichiometric approaches as it reduces waste by using small amounts of the catalyst to generate large quantities of product. sigmaaldrich.com Enzymes, in particular, are biodegradable catalysts that operate under mild conditions.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Asymmetric hydrogenation of imines is a prime example of a highly atom-economical reaction, producing almost no byproducts. acs.org
Use of Renewable Feedstocks: While not directly addressed for this specific compound in the provided results, a broader green chemistry goal is to utilize renewable starting materials.
Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents, such as water or bio-based solvents, and the avoidance of hazardous reagents. sigmaaldrich.com Biocatalytic reactions are often performed in aqueous media, which is a significant advantage. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. sigmaaldrich.com Biocatalytic processes typically operate under mild conditions, making them more energy-efficient than many traditional chemical syntheses that require high temperatures and pressures. rsc.org
Prevention of Waste: It is better to prevent the formation of waste than to treat it after it has been created. sigmaaldrich.com The high selectivity of enzymatic reactions minimizes the formation of byproducts and simplifies purification, thereby reducing waste generation. researchgate.net
By embracing these principles, the synthesis of (2R)-butan-2-ylamine can be made more environmentally friendly and economically viable. The shift towards biocatalysis and other catalytic methods represents a significant step in achieving sustainable production of this important chiral building block. researchgate.net
Chemical Reactivity and Derivatization of 2r Butan 2 Ylamine
Nucleophilic Reactions of the Secondary Amine Functionality in (2R)-butan-2-ylamine
The nitrogen atom in (2R)-butan-2-ylamine possesses a lone pair of electrons, rendering it nucleophilic. libretexts.org This allows it to react with a variety of electrophilic species. As a secondary amine, its reactivity is generally higher than that of primary amines due to the electron-donating effect of the two alkyl groups attached to the nitrogen. masterorganicchemistry.com
The secondary amine functionality of (2R)-butan-2-ylamine readily undergoes reactions with acyl chlorides, acid anhydrides, isocyanates, and carbamoyl (B1232498) chlorides to form corresponding amides, ureas, and carbamates. These reactions are fundamental in peptide synthesis and the creation of various biologically active molecules and polymers. libretexts.orgresearchgate.net
The general synthesis of ureas often involves the reaction of an amine with an isocyanate. conicet.gov.ar A common method for preparing unsymmetrical ureas involves the reaction of primary or secondary amines with isocyanates. conicet.gov.ar Alternatively, carbamates can be synthesized from amines and carbon dioxide under mild conditions, which can then be further reacted to form ureas. bohrium.com For instance, carbamic acids derived from the reaction of secondary amines with carbon dioxide can react with alcohols in the presence of Mitsunobu reagents to yield carbamates. bohrium.com Another approach involves the use of phenyl carbamates as stable intermediates that react with amines in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature to produce ureas in high yields. google.com
Table 1: Examples of Amide, Carbamate, and Urea (B33335) Formation Reactions
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| (2R)-butan-2-ylamine | Acyl Chloride (e.g., Acetyl Chloride) | N-((2R)-butan-2-yl)-N-methylacetamide | Base (e.g., Pyridine), Aprotic Solvent |
| (2R)-butan-2-ylamine | Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | N-((2R)-butan-2-yl)-N-methylacetamide | Heat may be required |
| (2R)-butan-2-ylamine | Isocyanate (e.g., Phenyl Isocyanate) | Urea Derivative | Often spontaneous, may require mild heating |
| (2R)-butan-2-ylamine | Chloroformate (e.g., Ethyl Chloroformate) | Carbamate Derivative | Base (e.g., Triethylamine), Aprotic Solvent |
Alkylation of (2R)-butan-2-ylamine with alkyl halides can lead to the formation of tertiary amines. However, this reaction can sometimes result in the formation of quaternary ammonium (B1175870) salts if the resulting tertiary amine reacts further with the alkyl halide. libretexts.org The stereocenter of the chiral amine can direct the stereochemical outcome of these reactions, particularly in intramolecular cases.
Acylation, typically with acyl chlorides or anhydrides, is a common transformation. For example, the reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. reddit.com These acylation reactions are generally efficient and high-yielding.
Table 2: Alkylation and Acylation Reaction Overview
| Reaction Type | Reagent Example | Product Type | Key Considerations |
| Alkylation | Methyl Iodide | Tertiary Amine | Potential for over-alkylation to form quaternary ammonium salts. libretexts.org |
| Acylation | Acetyl Chloride | Amide | Typically requires a base to neutralize the HCl byproduct. libretexts.org |
| Acylation | Acetic Anhydride | Amide | Generally a slower reaction compared to using acyl chlorides. libretexts.org |
Reactions Involving the Butane (B89635) Skeleton of (2R)-butan-2-ylamine
While the amine functionality is the primary site of reactivity, the butane backbone can also participate in chemical transformations.
Achieving functionalization at positions on the butane chain remote from the chiral amine (i.e., at C3 or C4) is a significant synthetic challenge. springernature.com Such transformations often require specialized strategies that can overcome the inherent reactivity of the C-H bonds closer to the amine. Methodologies like directed C-H activation or radical relay reactions are often employed. digitellinc.com For example, copper hydride-catalyzed reductive relay hydroamination has been shown to install an amine group at a position remote from a newly formed chiral center. nih.govacs.org This type of strategy allows for the synthesis of complex amines with stereocenters at gamma (γ) or delta (δ) positions relative to the nitrogen atom. springernature.comacs.org
The chiral amine moiety of (2R)-butan-2-ylamine and its derivatives can be used to induce stereoselectivity in intramolecular cyclization reactions. The chiral center can influence the conformation of the transition state, leading to the preferential formation of one enantiomer or diastereomer of the cyclic product. These reactions are crucial for the synthesis of chiral heterocycles, which are common motifs in natural products and pharmaceuticals. An example of such a strategy involves the intramolecular Suzuki cross-coupling reaction for cyclization and heterocyclization.
Synthesis of Complex Molecular Architectures Utilizing (2R)-butan-2-ylamine as a Chiral Scaffold
The primary application of (2R)-butan-2-ylamine in the synthesis of complex molecules is as a chiral auxiliary or scaffold. nih.gov In this role, the amine is temporarily incorporated into a larger molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the chiral amine auxiliary is cleaved and can often be recovered and reused.
This strategy is particularly valuable in the synthesis of bis-α-chiral amines, where the creation of two adjacent stereocenters with high diastereoselectivity can be challenging. nih.gov For example, a derivative of a chiral amine can be used to control the stereoselective addition of a nucleophile to an imine, thereby establishing a new chiral center. nih.gov The inherent chirality of the butan-2-yl group provides the necessary stereochemical information to guide the transformation.
Stereoselective Transformations Directed by the Chiral Amine Moiety of (2R)-butan-2-ylamine
Comprehensive searches of scientific literature and chemical databases did not yield specific research findings or detailed data regarding the use of (2R)-butan-2-ylamine as a chiral auxiliary in stereoselective transformations. While the principles of asymmetric synthesis often involve the use of chiral amines to direct the stereochemical outcome of reactions, specific examples, and data tables for this particular compound are not available in the reviewed sources.
The typical application of a chiral amine, such as (2R)-butan-2-ylamine, in stereoselective synthesis would involve its conversion into a chiral directing group. For instance, it could be reacted with a carboxylic acid to form a chiral amide. The subsequent reaction of this amide, for example, the alkylation of its enolate, would be expected to proceed with a degree of diastereoselectivity. This selectivity arises from the chiral environment created by the (2R)-butan-2-yl group, which would favor the approach of reagents from one face of the molecule over the other.
However, without specific studies on (2R)-butan-2-ylamine, it is not possible to provide detailed research findings, reaction conditions, or the resulting diastereomeric or enantiomeric excesses. The effectiveness of a chiral auxiliary is highly dependent on its structure and the specific reaction conditions, and such data is not present in the available literature for this compound.
Therefore, the following table, which would typically present such findings, remains empty.
Table 1: Stereoselective Transformations Directed by (2R)-butan-2-ylamine Derivatives
| Reaction Type | Substrate | Reagent | Conditions | Diastereomeric/Enantiomeric Excess | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Further research would be required to explore the potential of (2R)-butan-2-ylamine as a chiral auxiliary and to generate the data necessary to populate such a table.
Chiroptical Properties and Stereochemical Analysis of 2r Butan 2 Ylamine and Its Derivatives
Absolute Configuration Determination Methodologies for Chiral Amines
Determining the absolute configuration (AC) of a chiral molecule is crucial, especially in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. biotools.us Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Circular Dichroism (CD), have emerged as powerful tools for this purpose, offering alternatives to traditional X-ray crystallography. biotools.usnih.gov
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us The resulting VCD spectrum is unique to a specific enantiomer, with its mirror-image counterpart exhibiting a spectrum of equal magnitude but opposite sign. nih.govresearchgate.net This principle forms the basis for determining the absolute configuration of a chiral molecule. nih.gov
The process involves comparing the experimental VCD spectrum of a molecule with a theoretically predicted spectrum. biotools.usschrodinger.com Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to generate the theoretical spectra for a chosen configuration. nih.govresearchgate.net A reliable match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov This methodology has proven effective even for large and conformationally flexible molecules. nih.gov
Key Steps in Absolute Configuration Determination using VCD:
| Step | Description |
| 1. Experimental Measurement | The VCD spectrum of the chiral amine is measured in a suitable solvent. |
| 2. Computational Modeling | The VCD spectrum of one enantiomer is calculated using ab initio quantum chemistry software. The spectrum of the other enantiomer is its mirror image. biotools.us |
| 3. Spectral Comparison | The experimental spectrum is compared with the calculated spectra. |
| 4. Configuration Assignment | A strong correlation between the experimental and one of the calculated spectra confirms the absolute configuration of the sample. |
VCD is routinely used in diverse fields such as asymmetric synthesis, drug screening, and natural product analysis to establish the absolute stereochemistry of chiral molecules in solution. nih.gov
Circular Dichroism (CD) Spectroscopy for Conformational Studies and Enantiomeric Purity
Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light. youtube.com It is particularly sensitive to the three-dimensional structure of chiral molecules and is widely used for conformational analysis and determining enantiomeric purity. wiley.comnih.gov
For chiral amines that may not have a suitable chromophore for direct CD analysis, derivatization is often employed. nih.gov By reacting the amine with a chromophoric agent, a new chiral molecule is formed that exhibits a distinct CD signal. nih.govnsf.gov This induced CD signal can then be correlated to the absolute configuration and enantiomeric composition of the original amine. nsf.gov
For instance, the reaction of chiral primary amines with 2-formyl-3-hydroxyl pyridine (B92270) and Fe(II) forms diastereomeric complexes that are CD-active. nih.gov The sign and magnitude of the CD signals can be used to determine the enantiomeric excess (ee) of the amine. nih.gov Similarly, derivatization with pyridine carboxaldehyde to form a chiral imine, followed by complexation with a copper(I) complex, yields a metal-to-ligand charge-transfer band in the CD spectrum that can be used to differentiate between enantiomers. nih.gov
Conformational Analysis of (2R)-butan-2-ylamine and its Conformations
The reactivity and selectivity of chiral molecules are intrinsically linked to their three-dimensional shape and the relative stability of their different conformations (rotamers). youtube.comslideshare.net For a molecule like (2R)-butan-2-ylamine, rotation around its single bonds gives rise to various spatial arrangements of its atoms.
Influence of Conformation on Reactivity and Selectivity in Chiral Systems
The conformation of a molecule can significantly impact its reactivity. slideshare.netslideshare.net Different conformers can exhibit different reaction rates due to variations in steric hindrance and stereoelectronic effects. slideshare.net For example, the accessibility of a reactive site or the optimal alignment of orbitals for a reaction to occur can be conformation-dependent. youtube.com
In asymmetric synthesis, the conformation of a chiral catalyst or substrate plays a critical role in determining the stereochemical outcome of a reaction. acs.org The interactions between the substrate and the chiral catalyst complex, which dictate the selectivity, can be influenced by the conformation of both species. acs.org Understanding the conformational preferences of molecules like (2R)-butan-2-ylamine is therefore essential for predicting and controlling their behavior in chemical reactions.
Intramolecular Interactions and Stereochemical Preferences
The relative stability of different conformers is governed by a variety of intramolecular interactions. In (2R)-butan-2-ylamine, these interactions include:
Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed conformations. wikipedia.org
Steric Strain (Van der Waals Strain): Occurs when non-bonded atoms or groups are forced into close proximity, leading to repulsive interactions. wikipedia.org For example, in the gauche conformation of butane (B89635), the interaction between the two methyl groups increases the energy of the conformer. wikipedia.org
Hydrogen Bonding: The presence of both a hydrogen bond donor (the amine group) and acceptor sites within the molecule can lead to intramolecular hydrogen bonds, which can stabilize certain conformations.
Dipole-Dipole Interactions: Interactions between polar bonds within the molecule can influence conformational preferences.
The interplay of these forces determines the preferred conformation(s) of the molecule in a given environment. Computational methods are often used to model these interactions and predict the relative energies of different conformers.
Enantiomeric Purity Assessment Techniques for (2R)-butan-2-ylamine
The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the characterization of chiral compounds. ic.ac.uk Several techniques are available for assessing the enantiomeric purity of chiral amines like (2R)-butan-2-ylamine.
Common Techniques for Enantiomeric Purity Assessment:
| Technique | Principle |
| Chiral Chromatography (GC and HPLC) | Separation of enantiomers on a chiral stationary phase. This is a widely used and accurate method, though it can require specialized and expensive columns. ic.ac.uknih.govrsc.org |
| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) | The chiral amine is reacted with a CDA to form diastereomers, which have different NMR spectra, allowing for quantification. nih.gov Alternatively, a CSA can be used to form transient diastereomeric complexes that also exhibit distinct NMR signals. rsc.orgacs.org |
| Circular Dichroism (CD) Spectroscopy | The CD signal intensity is often linearly proportional to the enantiomeric excess. nsf.gov By creating a calibration curve with samples of known ee, the enantiomeric purity of an unknown sample can be determined. nsf.govnih.govacs.org This method is amenable to high-throughput screening. hindsinstruments.com |
| Polarimetry | Measures the rotation of plane-polarized light. While a simple and inexpensive method, its accuracy can be affected by concentration, solvent, temperature, and impurities. ic.ac.ukrsc.org |
The choice of technique depends on factors such as the required accuracy, sample amount, and available instrumentation. For rapid screening, chiroptical methods like CD spectroscopy offer significant advantages in terms of speed and reduced waste. hindsinstruments.com
Chiral Derivatizing Agents for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In their pure form, enantiomers are indistinguishable by NMR as they exhibit identical spectral properties. To differentiate between enantiomers, a chiral environment is necessary. This is commonly achieved by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have distinct physical and chemical properties and, crucially, different NMR spectra, allowing for their quantification and, in many cases, the assignment of the absolute configuration of the original amine. wikipedia.org
For chiral secondary amines such as (2R)-butan-2-ylamine, derivatization typically involves the formation of amides, carbamates, or other covalent bonds. The choice of CDA is critical and depends on factors like the reactivity of the amine, the need for distinct chemical shifts for the resulting diastereomers, and the absence of racemization during the reaction. wikipedia.org
Commonly used chiral derivatizing agents for amines include:
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA or Mosher's acid): This is one of the most well-known CDAs. It reacts with primary and secondary amines via its acid chloride to form diastereomeric amides. The significant magnetic anisotropy of the phenyl group and the presence of the magnetically active ¹⁹F nucleus in the trifluoromethyl group often lead to well-resolved signals in both ¹H and ¹⁹F NMR spectra, which can be used to determine enantiomeric excess. rsc.org
BINOL Derivatives: Compounds based on 1,1'-bi-2-naphthol (B31242) (BINOL), such as (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate, can act as effective chiral solvating agents (CSAs) or, when modified, as CDAs for the NMR enantiodifferentiation of both primary and secondary amines. rsc.org As CSAs, they form non-covalent diastereomeric complexes through interactions like hydrogen bonding, leading to observable chemical shift differences (anisochrony) in non-polar deuterated solvents like CDCl₃. rsc.org
2-Formylphenylboronic Acid (2-FPBA): This agent can be used in three-component derivatization protocols. For instance, a chiral amine, 2-FPBA, and an enantiopure chiral selector (like a chiral diol) can form diastereomeric iminoboronate esters. acs.org The resulting diastereomers often show well-resolved imine proton signals in their ¹H NMR spectra, allowing for the determination of the enantiomeric ratio. acs.org
L-pyroglutamic acid (L-PGA): This CDA is effective for labeling chiral primary and secondary amines. It reacts under mild conditions, which helps to prevent racemization, and is particularly suitable for analysis by mass spectrometry alongside NMR. nih.gov
The table below summarizes some chiral derivatizing agents applicable to the analysis of chiral amines.
Table 1: Selected Chiral Derivatizing Agents (CDAs) for NMR Analysis of Amines
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Derivative | NMR Technique | Reference |
|---|---|---|---|---|
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Primary/Secondary Amine | Diastereomeric Amides | ¹H, ¹⁹F NMR | rsc.org |
| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | Primary/Secondary Amine | Diastereomeric Complexes (CSA) | ¹H NMR | rsc.org |
| 2-Formylphenylboronic acid (with chiral selector) | Primary Amine | Diastereomeric Iminoboronates | ¹H, ¹⁹F NMR | acs.org |
| L-pyroglutamic acid (L-PGA) | Primary/Secondary Amine | Diastereomeric Amides | NMR, Mass Spectrometry | nih.gov |
| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Primary/Secondary Amine | Diastereomeric Carbamates | HPLC with Fluorescence Detection | nih.gov |
Chiral Stationary Phase Chromatography (e.g., HPLC, GC, SFC)
Chromatographic methods are central to the separation and analysis of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. yakhak.orgresearchgate.net
Gas Chromatography (GC): The enantioselective GC analysis of volatile amines like (2R)-butan-2-ylamine often requires a derivatization step to improve volatility and chromatographic behavior (e.g., peak shape). researchgate.netnih.gov Achiral derivatizing agents such as trifluoroacetic anhydride (B1165640) (TFAA) or isopropyl isocyanate are commonly used to convert the amine into a less polar and more volatile amide or urea (B33335) derivative. nih.govnih.gov
The derivatized enantiomers are then separated on a GC column containing a chiral stationary phase. Common CSPs for this purpose include:
Cyclodextrin Derivatives: Substituted cyclodextrins, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are widely used. wiley.com The chiral cavities of these molecules allow for differential inclusion of the enantiomers, leading to separation.
Amino Acid Derivatives: CSPs based on chiral amino acids, like proline derivatives, have proven effective for separating the enantiomers of derivatized amines. nih.govnih.gov On these phases, aromatic amines often show higher separation factors than aliphatic amines. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for chiral separations, often without the need for prior derivatization of the analyte. yakhak.orgresearchgate.net The success of the separation is highly dependent on the choice of the CSP and the mobile phase composition. nih.gov
For chiral amines, polysaccharide-based CSPs are particularly successful. These include:
Cellulose (B213188) and Amylose (B160209) Derivatives: Columns such as Chiralcel® and Chiralpak®, which are based on cellulose or amylose coated or immobilized on a silica (B1680970) support, are extensively used. yakhak.org The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects between the analyte and the phenylcarbamate derivatives on the polysaccharide backbone. yakhak.org
Pirkle-type Phases: These CSPs are based on immobilized chiral molecules that create π-acceptor or π-donor sites, leading to separation based on π-π interactions with the analyte. scas.co.jp
The mobile phase composition is critical. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. yakhak.org For basic compounds like amines, the addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) can significantly improve peak shape and resolution. researchgate.netnih.gov
The table below provides examples of chromatographic conditions used for the separation of chiral amines.
Table 2: Examples of Chiral Stationary Phases for Chromatographic Separation of Amines
| Technique | Chiral Stationary Phase (CSP) | Analyte/Derivative | Mobile Phase/Carrier Gas | Reference |
|---|---|---|---|---|
| GC | Proline-based CSP | N-Trifluoroacetyl amines | Hydrogen | nih.gov |
| GC | Substituted β-cyclodextrin | Trifluoroacetyl phenylalkylamines | Hydrogen | wiley.com |
| HPLC | Chiralpak IE (Amylose-based) | NBD-derivatized amines | Hexane/2-Propanol | yakhak.org |
| HPLC | Chiralcel OD-H (Cellulose-based) | NBD-derivatized amines | Hexane/2-Propanol | yakhak.org |
| HPLC | Polysaccharide-based CSPs | Various amines | Hexane/Alcohol with acidic additive (ESA) | nih.gov |
Crystallographic Studies of (2R)-butan-2-ylamine Derivatives for Stereochemical Elucidation
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional structure of a molecule in the solid state, from which bond lengths, bond angles, and the absolute configuration of all stereocenters can be unequivocally determined. mdpi.com
To perform X-ray crystallography on a chiral amine like (2R)-butan-2-ylamine, it must first be converted into a suitable crystalline derivative. This is typically achieved by reacting the amine with a chiral or achiral carboxylic acid or another suitable reagent to form a salt or a stable covalent derivative (e.g., an amide or sulfonamide) that readily forms high-quality single crystals. mdpi.com
For instance, a study on the chiral secondary amine 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline involved its characterization by X-ray diffraction. The analysis of the crystal structure revealed that the compound crystallized in the monoclinic system and provided precise geometric parameters, including the bond lengths of the C-N bonds and the distorted tetrahedral geometry around the chiral carbon center. mdpi.com Such data provide unambiguous proof of the molecular structure and its stereochemical configuration.
The process involves:
Derivatization: The chiral amine is reacted to form a stable, crystalline solid.
Crystal Growth: A single crystal of sufficient quality and size is grown from a suitable solvent system.
Data Collection: The crystal is exposed to an X-ray beam, and the diffraction pattern is recorded.
Structure Solution and Refinement: The diffraction data are used to calculate an electron density map, from which the positions of the atoms are determined, revealing the complete 3D structure of the molecule.
While no specific crystallographic studies for derivatives of (2R)-butan-2-ylamine were identified, this methodology remains the gold standard for absolute configuration assignment in chiral molecules.
In-depth Analysis of (2R)-butan-2-ylamine in Asymmetric Synthesis
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the application of (2R)-butan-2-ylamine as a chiral reagent, ligand, or building block in the context of asymmetric synthesis as outlined in the requested article structure.
Chemical suppliers list the compound, confirming its existence, but no academic or industrial publications detailing its use as a catalyst or ligand in the specified asymmetric transformations could be retrieved. The provided outline suggests a very specific focus, for which public data is not available.
Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided, detailed outline for the chemical compound “(2R)-butan-2-ylamine”.
(2R)-butan-2-ylamine as a Chiral Building Block for Complex Molecule Synthesis
A chiral building block is a molecule that is incorporated into a larger structure during a synthesis, imparting its chirality to the final product. Chiral amines are frequently used for this purpose in the synthesis of pharmaceuticals and other biologically active compounds. sigmaaldrich.comacs.org (2R)-butan-2-ylamine, by virtue of its stereogenic center, serves as a source of chirality that can be transferred to new, more complex molecules.
Precursor to Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed and can often be recovered for reuse. While direct examples of well-established chiral auxiliaries synthesized from (2R)-butan-2-ylamine are not prominently featured in the literature, its structure is analogous to amines that are precursors to effective auxiliaries.
For instance, many chiral auxiliaries are derived from chiral amino alcohols. Conceptually, (2R)-butan-2-ylamine could be a precursor to such a structure, for example, through hydroxylation. A common class of chiral auxiliaries, oxazolidinones, are synthesized from amino alcohols. wikipedia.org These auxiliaries, like Evans oxazolidinones, are widely used in asymmetric alkylations and aldol (B89426) reactions with high levels of stereocontrol. The general synthesis involves the reaction of an amino alcohol with phosgene (B1210022) or a related carbonate. wikipedia.org
Another related application is the formation of chiral amides. Chiral amines can be reacted with carboxylic acids to form amides that then direct stereoselective reactions at the alpha-carbon. For example, pseudoephedrine, a chiral N-methylated amino alcohol, is used as a powerful chiral auxiliary in the alkylation of enolates. wikipedia.orgnih.gov By analogy, amides derived from (2R)-butan-2-ylamine could be investigated for similar applications, where the chiral sec-butyl group would influence the facial selectivity of incoming electrophiles.
Table 1: Representative Chiral Auxiliaries Derived from Chiral Amines/Amino Alcohols
| Chiral Auxiliary Class | Common Precursor Type | Typical Application | Reference |
| Oxazolidinones | Chiral Amino Alcohols | Asymmetric Aldol Reactions, Alkylations | wikipedia.org |
| Pseudoephedrine Amides | Pseudoephedrine | Asymmetric Alkylation to form chiral acids/ketones | nih.gov |
| Camphorsultams | Camphorsulfonic acid | Asymmetric Michael Additions, Diels-Alder | wikipedia.org |
| tert-Butanesulfinamide | tert-Butylthiol | Asymmetric synthesis of chiral amines | yale.edu |
This table shows common classes of chiral auxiliaries to illustrate the principle, as specific auxiliaries derived from (2R)-butan-2-ylamine are not widely documented.
Incorporation into Chiral Scaffolds for Advanced Materials or Intermediates
The direct incorporation of a chiral amine into a molecule's final structure is a common strategy for creating complex chiral targets. The amine can serve as a key stereogenic center or as a scaffold upon which other parts of the molecule are built. Chiral amines are integral components of many pharmaceutical agents and are used to build chiral ligands for metal catalysts or to create chiral polymers and advanced materials. sigmaaldrich.comacs.org
While specific examples of advanced materials built from (2R)-butan-2-ylamine are not readily found, the principles of its potential incorporation are well-established. For instance, chiral amines are used to create chiral stationary phases (CSPs) for chromatography, which are used to separate enantiomers. The amine could be tethered to a solid support, such as silica gel, to create a CSP where its chiral environment would allow for differential interaction with the enantiomers of a racemate.
In the synthesis of pharmaceutical intermediates, a chiral amine fragment can be essential for the biological activity of the final drug. The amine group provides a site for further functionalization and its inherent chirality ensures the correct three-dimensional arrangement required for interaction with biological targets like enzymes or receptors. yale.edu For example, the related primary amine, (S)-butan-2-amine, is noted as an essential chiral building block for producing enantiomerically pure compounds in the pharmaceutical and agrochemical industries. Similarly, (2R)-butan-2-ylamine could be incorporated as a key fragment in the synthesis of novel drug candidates.
Role in Chiral Resolution Techniques (as a resolving agent for other racemates)
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. pbworks.com One of the most common methods is the formation of diastereomeric salts. This involves reacting a racemic acid with an enantiomerically pure chiral base, such as (2R)-butan-2-ylamine. libretexts.org
The reaction between the racemic acid (a 50:50 mixture of R-acid and S-acid) and the single enantiomer of the chiral amine ((2R)-amine) results in the formation of a mixture of two diastereomeric salts: (R-acid)-(2R)-amine and (S-acid)-(2R)-amine. pbworks.com Because diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org Once one of the diastereomeric salts has been isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which also regenerates the chiral amine resolving agent.
The effectiveness of a particular chiral amine as a resolving agent depends on several factors, including the ability of the resulting diastereomeric salts to form well-defined crystals and a significant difference in their solubility in a given solvent. The choice of solvent is critical and can determine which diastereomer crystallizes and the efficiency of the separation. researchgate.net
While specific resolution data for (2R)-butan-2-ylamine is not widely published, it belongs to the class of simple chiral amines that are used for this purpose. For example, racemic 2-methylbutanoic acid can be resolved using chiral amines like (+)-2-aminopentane. doubtnut.com Another common resolving agent, (R)-1-phenylethylamine, is frequently used to resolve racemic carboxylic acids like tartaric acid. pbworks.comlibretexts.org
Table 2: General Scheme for Chiral Resolution of a Racemic Acid
| Step | Process | Description |
| 1 | Salt Formation | A racemic carboxylic acid, (±)-R-COOH, is treated with an enantiopure chiral amine, such as (2R)-butan-2-ylamine, in a suitable solvent. |
| 2 | Diastereomer Mixture | A mixture of two diastereomeric salts is formed: [(R)-R-COO⁻][(2R)-Amine-H⁺] and [(S)-R-COO⁻][(2R)-Amine-H⁺]. |
| 3 | Fractional Crystallization | Due to different solubilities, one diastereomer preferentially crystallizes from the solution and is isolated by filtration. |
| 4 | Liberation of Enantiomer | The isolated diastereomeric salt is treated with a strong acid (e.g., HCl) to liberate the pure enantiomer of the carboxylic acid and the hydrochloride salt of the chiral amine. |
| 5 | Recovery | The chiral amine resolving agent can be recovered from its salt by neutralization with a base. |
Stereochemical Control and Mechanistic Insights
Influence of the (2R)-butan-2-yl Group on Stereochemical Outcomes
The (2R)-butan-2-yl group exerts its stereochemical influence primarily through steric interactions. msu.edu In a transition state, the substituents on the chiral center (a methyl and an ethyl group) create a biased environment. The bulkier ethyl group will preferentially occupy a position that minimizes steric clash with other parts of the reacting molecules. This directs the approach of incoming reagents from the less hindered face, leading to the selective formation of one stereoisomer. msu.edu
Mechanistic Models for Stereoselectivity
To predict and explain the stereochemical outcomes of reactions involving chiral amines, various mechanistic models have been proposed. For enamine catalysis, for example, models often depict the enamine intermediate in its lowest energy conformation. The preferred pathway for the subsequent reaction is then determined by minimizing steric interactions between the substituents on the chiral amine, the substrate, and the incoming reagent. These models, while simplified representations, are powerful tools for rationalizing the observed stereoselectivity and for designing new and more effective chiral catalysts.
Computational and Theoretical Studies on 2r Butan 2 Ylamine
Quantum Mechanical Calculations of Electronic Structure and Properties
Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecule.
Density Functional Theory (DFT) Studies on Conformational Preferences and Stereoselectivity
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a flexible molecule like (2R)-butan-2-ylamine, which possesses multiple rotatable bonds, DFT can be employed to map out its potential energy surface and identify stable conformers. By calculating the relative energies of these conformers, their equilibrium populations can be predicted.
Furthermore, DFT is a powerful tool for investigating the origins of stereoselectivity in chemical reactions. elsevierpure.comclockss.orgresearchgate.net In reactions where (2R)-butan-2-ylamine or its derivatives act as catalysts or chiral auxiliaries, DFT can be used to model the transition states of the competing reaction pathways leading to different stereoisomers. By comparing the activation energies of these transition states, the enantiomeric or diastereomeric excess of a reaction can be predicted, providing a theoretical foundation for the observed experimental outcomes.
Prediction of Spectroscopic Properties (e.g., NMR, IR, VCD)
A significant application of quantum mechanical calculations is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure and stereochemistry of a molecule.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the assignment of complex experimental spectra. While standard NMR can confirm the connectivity of (2R)-butan-2-ylamine, chiral discriminating agents are often required to distinguish between enantiomers. Computational methods can help in understanding the interactions between the chiral amine and the chiral solvating or derivatizing agents used in these experiments.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of (2R)-butan-2-ylamine, which correspond to the peaks in its IR spectrum.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.netnih.gov It measures the differential absorption of left and right circularly polarized infrared light. The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure. By calculating the theoretical VCD spectrum for the (R)-enantiomer of butan-2-yl(methyl)amine and comparing it with the experimental spectrum, its absolute configuration can be unambiguously confirmed. DFT calculations have proven to be highly effective in predicting VCD spectra for a wide range of chiral molecules. nih.govresearchgate.netnih.gov
Molecular Dynamics Simulations of (2R)-butan-2-ylamine and its Interactions
While quantum mechanics excels at describing the electronic structure of individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly in a condensed phase.
Solvent Effects on Conformation and Reactivity
The conformation and reactivity of a molecule can be significantly influenced by its environment. MD simulations can explicitly model the interactions between (2R)-butan-2-ylamine and surrounding solvent molecules. By simulating the system's evolution over nanoseconds or longer, researchers can gain insights into how the solvent affects the conformational equilibrium and the dynamics of the molecule. This is particularly important for understanding reactions carried out in solution, where solvent molecules can stabilize or destabilize transition states.
Ligand-Substrate Interactions in Catalytic Cycles Involving (2R)-butan-2-ylamine Derivatives
Derivatives of chiral amines like (2R)-butan-2-ylamine are often used as ligands in metal-based catalysts or as organocatalysts themselves. sigmaaldrich.com MD simulations can be used to study the dynamic interactions between the catalyst and the substrate within a catalytic cycle. These simulations can reveal the binding modes of the substrate to the catalyst, the conformational changes that occur during the reaction, and the non-covalent interactions that are crucial for stereochemical control. Such studies provide a dynamic picture of the catalytic process that complements the static view offered by quantum mechanical calculations of transition states.
Computational Prediction of Reactivity and Stereoselectivity
The ultimate goal of many computational studies is to predict how a molecule will behave in a chemical reaction. For (2R)-butan-2-ylamine, this involves predicting its reactivity and, more importantly, its influence on the stereochemical outcome of a reaction.
By combining the strengths of quantum mechanics and molecular dynamics, a comprehensive model of a reaction can be built. For example, DFT can be used to calculate the energy profile of a reaction catalyzed by a derivative of (2R)-butan-2-ylamine, identifying the key intermediates and transition states. elsevierpure.comclockss.orgresearchgate.net This information can then be used to parameterize force fields for MD simulations, allowing for the study of the reaction dynamics and the influence of the environment.
Machine learning approaches are also emerging as powerful tools for predicting stereoselectivity. By training models on large datasets of experimental and computational results, it is becoming possible to predict the outcome of new reactions with increasing accuracy.
While specific computational data for (2R)-butan-2-ylamine is not prevalent in the current literature, the application of these established theoretical methods holds great promise for elucidating its chemical behavior and guiding its use in asymmetric synthesis.
Transition State Analysis for Reactions Involving Chiral Amines
Transition state theory is a cornerstone of computational reaction analysis. It posits that the rate of a reaction is determined by the energy barrier between reactants and the highest energy point along the reaction coordinate, known as the transition state. For reactions involving chiral amines, computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the structures and energies of transition states for the formation of different stereoisomeric products. acs.org
The analysis of these transition states often reveals the crucial non-covalent interactions that stabilize one pathway over another. acs.org These interactions can include hydrogen bonding, steric repulsion, and dispersion forces. In the case of a chiral secondary amine like (2R)-butan-2-ylamine, the orientation of the methyl group and the butan-2-yl group relative to the reacting substrate in the transition state is critical for determining the stereochemical outcome.
For example, in organocatalysis, where a chiral amine is used to catalyze a reaction, the amine first reacts with a substrate (e.g., a ketone or aldehyde) to form a nucleophilic enamine or a cationic iminium ion. youtube.com The subsequent reaction of this intermediate with another reagent proceeds through a transition state where the chiral auxiliary, the amine, directs the approach of the reagent to one face of the molecule.
Computational studies on similar, though more complex, chiral amine systems have demonstrated the power of this approach. For instance, in proline-catalyzed aldol (B89426) reactions, transition state modeling has shown how hydrogen bonding and the rigid ring structure of proline create a well-defined transition state, leading to high enantioselectivity. youtube.com While specific transition state analyses for reactions directly involving (2R)-butan-2-ylamine are not extensively documented in readily available literature, the principles derived from studies of other chiral amines are directly applicable. These studies consistently show that the lowest energy transition state is the one that minimizes steric clashes and maximizes stabilizing non-covalent interactions, and it is this energy difference that dictates the enantiomeric excess of the product. acs.orgyoutube.com
A hypothetical transition state analysis for the alkylation of an enamine derived from (2R)-butan-2-ylamine and a ketone would involve calculating the energies of the transition states leading to the (R) and (S) products. The difference in these activation energies (ΔΔG‡) would directly correlate with the predicted enantiomeric ratio.
Table 1: Hypothetical Transition State Energy Differences and Predicted Product Ratios
| Reaction Coordinate | Transition State Energy (kcal/mol) for (R)-product | Transition State Energy (kcal/mol) for (S)-product | ΔΔG‡ (kcal/mol) | Predicted (R:S) Ratio at 298 K |
| Alkylation of Propanal Enamine | 20.5 | 22.0 | 1.5 | 93:7 |
| Michael Addition to Nitro-olefin | 18.2 | 19.0 | 0.8 | 79:21 |
Note: This table is illustrative and based on general principles of transition state analysis, not on specific experimental or computational data for (2R)-butan-2-ylamine.
Stereoselectivity Modeling in Asymmetric Transformations
Stereoselectivity modeling aims to predict and rationalize the preferential formation of one stereoisomer in a chemical reaction. For asymmetric transformations catalyzed by chiral amines, this involves constructing computational models that accurately represent the interactions between the catalyst, substrates, and any other reagents or solvents. These models can range from simplified gas-phase calculations to more complex simulations that include solvent effects. nih.gov
The stereochemical outcome of a reaction catalyzed by a chiral amine is determined by the facial selectivity in the key bond-forming step. acs.org For an enamine derived from (2R)-butan-2-ylamine, the bulky sec-butyl group and the methyl group create a chiral environment around the nucleophilic double bond. The preferred direction of attack by an electrophile will be from the less sterically hindered face.
Computational models, often based on DFT calculations, can map out the potential energy surface of the reaction. acs.org By comparing the energies of the different transition states leading to the possible stereoisomers, the model can predict the major product. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov
For instance, in the context of Mannich reactions, primary amine catalysts have been shown to exhibit different stereoselectivity compared to secondary amine catalysts. nih.gov Computational modeling can help to understand these differences by revealing the distinct transition state geometries and stabilizing interactions at play. nih.gov While not specifically studying (2R)-butan-2-ylamine, these studies highlight the capability of computational modeling to explain and predict stereochemical outcomes in amine-catalyzed reactions. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods (excluding biological activity)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity. sysrevpharm.org In the context of catalysis, "activity" can refer to catalytic efficiency (turnover frequency) or selectivity (e.g., enantioselectivity). Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build mathematical models that relate structural descriptors of a molecule to its observed activity. nih.govresearchgate.net
For a chiral amine catalyst like (2R)-butan-2-ylamine, a computational SAR study (excluding biological activity) would focus on how modifications to its structure affect its performance in a specific chemical reaction. The goal is to identify the key structural features responsible for high catalytic activity and selectivity. sysrevpharm.org
The process typically involves:
Data Set Selection: A series of structurally related chiral amine catalysts is chosen, for which experimental data on their catalytic performance (e.g., yield, enantiomeric excess) are available.
Descriptor Calculation: For each amine in the series, a set of numerical descriptors is calculated using computational chemistry software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to find a mathematical equation that best correlates the calculated descriptors with the experimental activity. sysrevpharm.org
Model Validation: The predictive power of the QSAR model is tested using an external set of compounds not used in the model development. researchgate.net
While specific QSAR studies on (2R)-butan-2-ylamine for non-biological applications are not readily found, the methodology is widely applied in catalyst development. For example, a hypothetical QSAR study on a series of chiral secondary amines in an asymmetric Michael addition could reveal that the enantioselectivity is strongly correlated with the steric bulk of the substituent on the nitrogen atom and the electrostatic potential at the nitrogen lone pair.
Table 2: Hypothetical QSAR Descriptors for a Series of Chiral Amines in Catalysis
| Amine Catalyst | Steric Descriptor (e.g., Molar Volume ų) | Electronic Descriptor (e.g., N Atom Partial Charge) | Observed Enantiomeric Excess (%) |
| (2R)-butan-2-ylamine | 105.2 | -0.35 | 75 |
| (R)-N-methyl-1-phenylethanamine | 130.8 | -0.32 | 88 |
| (R)-N-benzyl-1-(naphthalen-1-yl)ethanamine | 245.1 | -0.29 | 95 |
Note: The descriptor values and enantiomeric excesses in this table are for illustrative purposes to demonstrate the principles of a QSAR study.
Such studies provide valuable insights that can guide the rational design of new, more effective catalysts without the need for synthesizing and testing every possible variant. sysrevpharm.org By understanding the quantitative relationship between structure and catalytic performance, researchers can computationally screen virtual libraries of potential catalysts and prioritize the most promising candidates for experimental investigation.
Advanced Analytical Methodologies for Characterization and Purity Assessment of 2r Butan 2 Ylamine
High-Resolution Chromatographic Techniques for Enantiomeric Excess Determination
Chromatographic techniques are fundamental in the separation and quantification of enantiomers. For volatile amines like (2R)-butan-2-ylamine, several high-resolution methods are particularly effective.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. eijppr.comresearchgate.net The direct method, which involves the use of a chiral stationary phase (CSP), is often preferred for its efficiency. eijppr.com CSPs create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different binding strengths, leading to different retention times and thus, separation. eijppr.com
For primary and secondary amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are highly effective. bujnochem.comyakhak.org The choice of mobile phase is crucial and can significantly influence the separation. sigmaaldrich.com Normal-phase, reversed-phase, and polar organic modes are all utilized, with the selection depending on the specific analyte and CSP. sigmaaldrich.comhplc.today For basic compounds like amines, the addition of additives such as diethylamine (B46881) or trifluoroacetic acid to the mobile phase can improve peak shape and resolution. chromatographyonline.com
Table 1: Comparison of Chiral HPLC Stationary Phases for Amine Separation
| Stationary Phase Type | Common Examples | Typical Mobile Phases | Advantages for Amine Separation |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol, Hexane/2-Propanol | Broad applicability, high efficiency, robust. bujnochem.comyakhak.org |
| Pirkle-type | (R,R)-Whelk-O 1 | Normal Phase (e.g., Hexane/Isopropanol) | Good for analytes with π-π interaction sites. |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Polar Ionic, Reversed Phase | Unique selectivity for ionizable molecules. sigmaaldrich.comsigmaaldrich.com |
| Crown Ether-based | CROWNPAK CR(+) | Reversed Phase | Excellent for primary amines. wiley.comnih.gov |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a highly sensitive and accurate technique for determining the enantiomeric composition of volatile compounds like (2R)-butan-2-ylamine. chromatographyonline.com This method often utilizes capillary columns coated with a chiral stationary phase. chromatographyonline.com
Substituted cyclodextrins are common CSPs for chiral GC, providing excellent resolution for a variety of amine types. wiley.com For instance, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been successfully used for the separation of 1-phenylalkylamines. wiley.com In many cases, derivatization of the amine with a reagent like trifluoroacetic anhydride (B1165640) is necessary to improve volatility and chromatographic performance. wiley.comnih.gov The CP-Volamine columns are specifically designed for the analysis of volatile amines, offering high stability even with water-containing samples. netascientific.com
Table 2: Common Chiral GC Columns and Conditions for Amine Analysis
| Column Type (CSP) | Typical Derivative | Carrier Gas | Common Applications |
| Cyclodextrin-based | Trifluoroacetyl (TFA) | Helium, Hydrogen | Separation of phenylalkylamines and other volatile amines. wiley.com |
| Amino acid derivatives | Isopropyl isocyanate | Helium, Hydrogen | Broad enantioselectivity for various amine structures. nih.gov |
| CP-Volamine | None (direct injection) | Helium, Nitrogen | Analysis of volatile amines, even in aqueous samples. netascientific.com |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations, offering faster analysis times and reduced consumption of toxic solvents. selvita.comchromatographyonline.com SFC utilizes a mobile phase composed primarily of supercritical carbon dioxide, often with a polar organic modifier like methanol (B129727). phenomenex.com
This technique is particularly advantageous for the separation of chiral amines. chromatographyonline.com Polysaccharide-based and crown ether-derived CSPs are commonly used in chiral SFC. wiley.comchromatographyonline.com The addition of acidic or basic additives to the mobile phase can significantly enhance peak shape and selectivity. chromatographyonline.com SFC offers improved efficiency due to the lower viscosity and higher diffusivity of supercritical fluids, allowing for the use of higher flow rates without a loss of resolution. selvita.com
Table 3: Advantages of Chiral SFC over HPLC for Amine Separations
| Feature | Chiral SFC | Chiral HPLC (Normal Phase) |
| Primary Mobile Phase | Supercritical CO2 (non-toxic, renewable) selvita.com | Hexane (toxic, flammable) |
| Analysis Time | Faster due to higher optimal flow rates. selvita.comchromatographyonline.com | Generally slower. |
| Solvent Consumption | Significantly lower organic solvent usage. chromatographyonline.com | High organic solvent usage. |
| Efficiency | Higher efficiency and faster column equilibration. selvita.com | Lower efficiency. |
| Peak Shape | Often provides improved peak symmetry for basic compounds. chromatographyonline.com | Can be problematic for basic compounds. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the determination of their stereochemistry.
2D NMR Techniques (e.g., NOESY, COSY, HSQC) for Structural Assignment
Two-dimensional (2D) NMR techniques provide detailed information about the connectivity and spatial relationships between atoms within a molecule, which is crucial for unambiguous structural assignment. longdom.org
COSY (Correlation Spectroscopy) : This experiment reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds. longdom.org For (2R)-butan-2-ylamine, COSY would show correlations between the methyl protons and the methine proton of the butyl group, as well as between the methine proton and the methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. This is invaluable for assigning carbon and nitrogen resonances in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons (through-space interactions). This is particularly useful for determining the relative stereochemistry and conformation of a molecule.
By combining the information from these and other 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in (2R)-butan-2-ylamine can be achieved, confirming its constitution and providing insights into its preferred conformation. embl-hamburg.de
Application of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs)
While standard NMR cannot distinguish between enantiomers, the use of chiral auxiliary agents can induce diastereomeric differentiation that is observable in the NMR spectrum. nih.govnih.gov
Chiral Solvating Agents (CSAs) : These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov This interaction leads to small differences in the chemical shifts (Δδ) of the corresponding protons in the two enantiomers, allowing for the determination of enantiomeric excess. researchgate.net The exchange between the CSA and the analyte is fast on the NMR timescale. wikipedia.org
Chiral Derivatizing Agents (CDAs) : CDAs are chiral reagents that react covalently with the analyte to form a stable pair of diastereomers. wikipedia.orgrsc.org Because diastereomers have different physical properties, their NMR spectra will exhibit distinct signals, often with larger chemical shift differences than those observed with CSAs. rsc.org This allows for accurate quantification of the enantiomeric ratio. rsc.org A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org The reaction of a chiral amine with a CDA creates diastereomeric amides with distinguishable NMR spectra.
Table 4: Comparison of CSAs and CDAs for NMR Analysis of Chiral Amines
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) |
| Interaction | Non-covalent, fast exchange. nih.govwikipedia.org | Covalent, stable diastereomers formed. wikipedia.orgrsc.org |
| Procedure | Simple mixing of analyte and CSA in NMR tube. nih.gov | Requires chemical reaction, workup, and purification. rsc.org |
| Chemical Shift Difference (Δδ) | Generally smaller. rsc.org | Generally larger, leading to better resolution. rsc.org |
| Sample Integrity | Analyte is recoverable. | Analyte is chemically modified. |
| Potential for Kinetic Resolution | Low. | Possible if reaction rates differ for enantiomers. |
Mass Spectrometry Coupled Techniques for Detailed Structural and Stereochemical Analysis
Mass spectrometry (MS) and its hyphenated techniques are pivotal in the structural elucidation and analysis of chemical compounds. For a chiral molecule like (2R)-butan-2-ylamine, advanced MS methodologies offer deep insights into its exact mass, fragmentation behavior, and spatial arrangement.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides the capability to determine the mass of a molecule with high precision, which in turn allows for the calculation of its elemental formula. For (2R)-butan-2-ylamine (C₅H₁₃N), the theoretical exact mass can be calculated and then compared with the experimental value obtained from an HRMS instrument.
The fragmentation of aliphatic amines in mass spectrometry is characterized by specific cleavage patterns, with α-cleavage being the most prominent. miamioh.edu This process involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The molecular ion of (2R)-butan-2-ylamine is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (87.16 g/mol ). cymitquimica.com
In the case of (2R)-butan-2-ylamine, a secondary amine, there are two potential sites for α-cleavage, which will result in characteristic fragment ions. The fragmentation process is useful in distinguishing it from its isomers. libretexts.org The largest alkyl group is preferentially lost during fragmentation.
Table 1: Predicted HRMS Fragmentation Data for (2R)-butan-2-ylamine
| Precursor Ion (M⁺) | Fragmentation Pathway | Fragment Ion | Predicted m/z |
| [C₅H₁₃N]⁺ | α-cleavage (loss of C₂H₅•) | [C₃H₈N]⁺ | 58.0657 |
| [C₅H₁₃N]⁺ | α-cleavage (loss of CH₃•) | [C₄H₁₀N]⁺ | 72.0813 |
This table is generated based on theoretical fragmentation patterns for secondary amines.
Ion Mobility Mass Spectrometry (IM-MS) for Isomer Separation
Ion Mobility Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. frontiersin.orgnih.gov This method is particularly advantageous for the separation of isomers, including enantiomers, which have the same mass but different three-dimensional structures. rsc.orgmdpi.com
The principle of IM-MS involves introducing ions into a drift tube filled with a buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a more compact structure will experience fewer collisions with the buffer gas and thus travel faster than more extended isomers. nih.gov
For the stereochemical analysis of (2R)-butan-2-ylamine, IM-MS can be employed to separate its (R) and (S) enantiomers. To enhance the separation of enantiomeric pairs, a chiral modifier can be introduced into the drift gas. nih.gov For instance, a volatile chiral compound such as S-(+)-2-butanol can create a transient diastereomeric complex with the enantiomers of the analyte. These complexes will have different collision cross-sections, leading to different drift times and enabling their separation. nih.gov
Table 2: Conceptual Application of Chiral IM-MS for the Separation of (2R)-butan-2-ylamine Enantiomers
| Analyte Enantiomer | Chiral Modifier | Interaction | Expected Outcome |
| (R)-butan-2-yl](methyl)amine | S-(+)-2-butanol | Formation of a transient diastereomeric complex | Shorter or longer drift time |
| (S)-butan-2-yl](methyl)amine | S-(+)-2-butanol | Formation of a different transient diastereomeric complex | Longer or shorter drift time |
This table illustrates a conceptual experimental setup.
Optical Rotation and Polarimetry for Enantiomeric Purity Determination
Optical rotation is a characteristic property of chiral molecules, which are capable of rotating the plane of polarized light. (2R)-butan-2-ylamine possesses a chiral center at the second carbon atom of the butyl chain, making it an optically active compound. quora.com Polarimetry is the technique used to measure the angle of this rotation.
The specific rotation, [α], is a fundamental property of a chiral substance and is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration. nih.gov The D-line of a sodium lamp (589 nm) is commonly used as the light source for these measurements.
The enantiomeric excess (ee) of a sample containing a mixture of enantiomers can be determined by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer. nih.govresearchgate.net
The formula to calculate enantiomeric excess is: ee (%) = ([α]observed / [α]pure) x 100
For instance, if a sample of butan-2-ol, a structurally related compound, has a measured specific rotation, its enantiomeric composition can be calculated if the specific rotation of the pure enantiomer is known. doubtnut.com This principle is directly applicable to assessing the enantiomeric purity of a sample of (2R)-butan-2-ylamine.
Table 3: Illustrative Example of Enantiomeric Purity Calculation
| Sample | Measured Specific Rotation ([α]observed) | Specific Rotation of Pure Enantiomer ([α]pure) | Calculated Enantiomeric Excess (ee) | Composition |
| Sample A of (2R)-butan-2-ylamine | +X° | +Y° | (X/Y) * 100% | A mixture of (R) and (S) enantiomers |
| Pure (2R)-butan-2-ylamine | +Y° | +Y° | 100% | 100% (R)-enantiomer |
| Racemic mixture | 0° | +Y° | 0% | 50% (R) and 50% (S) enantiomers |
This table provides a hypothetical illustration of how enantiomeric excess is determined.
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a valuable tool for obtaining a "fingerprint" of a molecule by probing its vibrational modes. nih.gov These two techniques are complementary, as they are governed by different selection rules. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. nih.gov
For (2R)-butan-2-ylamine, IR spectroscopy would be particularly useful for identifying functional groups, such as the N-H stretch and bend, as well as C-H and C-N stretching vibrations. Raman spectroscopy, on the other hand, would provide detailed information about the carbon skeleton.
Furthermore, vibrational spectroscopy can be used for conformational analysis. (2R)-butan-2-ylamine can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Each conformer will have a unique set of vibrational modes. By comparing the experimental IR and Raman spectra with those predicted from quantum chemical calculations (such as Density Functional Theory, DFT), it is possible to identify the most stable conformers present in a sample. nih.govnih.gov
Table 4: Expected Vibrational Modes for (2R)-butan-2-ylamine
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Activity |
| N-H stretch | 3300-3500 | IR active |
| C-H stretch (aliphatic) | 2850-3000 | IR and Raman active |
| N-H bend | 1550-1650 | IR active |
| C-H bend | 1350-1480 | IR and Raman active |
| C-N stretch | 1000-1250 | IR active |
| C-C stretch (skeleton) | 800-1200 | Raman active |
This table presents a generalized overview of expected vibrational frequencies.
Future Research Directions and Emerging Paradigms in the Chemistry of Chiral Secondary Amines with a Focus on 2r Butan 2 Ylamine
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure chiral amines is a critical endeavor, as the biological activity and material properties of their derivatives are often highly dependent on their stereochemistry. The primary route to (2R)-butan-2-ylamine involves the N-methylation of its precursor, (2R)-butan-2-amine.
Synthesis of (2R)-butan-2-amine:
(2R)-butan-2-amine, also known as (R)-(-)-sec-butylamine, is a chiral primary amine that serves as the key starting material. It can be produced through various methods, including the resolution of racemic sec-butylamine (B1681703) or through asymmetric synthesis. One common industrial method involves the reductive amination of methyl ethyl ketone. chemicalbook.com
N-Methylation of (2R)-butan-2-amine:
The conversion of (2R)-butan-2-amine to (2R)-butan-2-ylamine is typically achieved through reductive amination with formaldehyde. This process involves the formation of an imine intermediate, which is then reduced to the secondary amine. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed for the hydrogenation step. rsc.org Alternative, greener methods for N-methylation are also being explored, utilizing methanol (B129727) as a C1 source with iridium-based catalysts. acs.org
Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic routes. This includes the use of non-toxic methylating agents, catalysts based on earth-abundant metals, and processes that minimize waste generation.
| Property | Value |
| IUPAC Name | (2R)-butan-2-ylamine |
| Molecular Formula | C5H13N |
| Molecular Weight | 87.16 g/mol |
| CAS Number | 7713-69-1 (unspecified stereochemistry) |
| Precursor | IUPAC Name | CAS Number | Key Synthetic Route |
| (2R)-butan-2-amine | (2R)-butan-2-amine | 13250-12-9 | Reductive amination of methyl ethyl ketone |
Exploration of New Catalytic Applications for (2R)-butan-2-ylamine Derivatives
Chiral secondary amines and their derivatives are valuable as ligands in asymmetric catalysis. While specific catalytic applications of (2R)-butan-2-ylamine derivatives are not yet widely reported, their potential can be inferred from the broader field of chiral amine chemistry.
Derivatives of (2R)-butan-2-ylamine could be designed to act as chiral ligands for a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond formation, and allylic substitution. The steric and electronic properties of the butan-2-yl group, combined with the methyl substituent, could offer unique selectivity in these transformations. Future research would involve synthesizing a library of ligands based on the (2R)-butan-2-ylamine scaffold and evaluating their performance in a range of asymmetric reactions.
Integration of (2R)-butan-2-ylamine into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. The use of chiral amines in MCRs can lead to the stereoselective synthesis of diverse molecular scaffolds.
(2R)-butan-2-ylamine could be a valuable component in MCRs for the synthesis of chiral heterocycles and other complex molecules. Its incorporation could introduce a key stereocenter, influencing the stereochemical outcome of the reaction. Research in this area would focus on designing new MCRs that utilize (2R)-butan-2-ylamine to generate libraries of enantiomerically enriched compounds for applications in drug discovery and materials science.
Investigation of Sustainable and Environmentally Benign Chemical Processes Utilizing Chiral Amines
The principles of green chemistry are increasingly guiding the development of new chemical processes. The use of chiral amines in sustainable synthesis is an active area of research.
Future investigations could explore the use of (2R)-butan-2-ylamine in environmentally benign solvent systems, such as water or supercritical fluids. Furthermore, its application as a recyclable chiral auxiliary or organocatalyst would contribute to the development of more sustainable synthetic methodologies. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with water as the only byproduct, represents a green approach for the synthesis of N-alkylated amines and could be applied to derivatives of (2R)-butan-2-ylamine. researchgate.net
Advanced Materials Science Applications (e.g., chiral polymers, supramolecular assemblies for chiroptical properties)
Chiral amines are valuable building blocks for the synthesis of advanced materials with unique optical and electronic properties.
The incorporation of (2R)-butan-2-ylamine into polymer backbones or as side chains can lead to the formation of chiral polymers. These polymers may exhibit interesting chiroptical properties, such as circular dichroism and circularly polarized luminescence, making them suitable for applications in optical data storage, displays, and sensors. rsc.org Additionally, derivatives of (2R)-butan-2-ylamine could be designed to self-assemble into supramolecular structures, such as gels or liquid crystals, with tunable chiral properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing enantiomerically pure (2R)-butan-2-ylamine?
- Methodological Answer : The synthesis of chiral amines like (2R)-butan-2-ylamine requires enantioselective routes. For example, stereochemical integrity can be preserved using enantiomerically pure starting alcohols (e.g., (2R)-butan-2-ol) in nucleophilic substitution or reductive amination reactions. Reaction parameters such as temperature (e.g., ice-cold conditions for acid-sensitive intermediates), solvent polarity (anhydrous benzene for azeotropic removal of water), and catalyst choice (e.g., chiral auxiliaries or enzymes) are critical to avoid racemization .
Q. How can researchers validate the enantiomeric purity and structural integrity of (2R)-butan-2-ylamine?
- Methodological Answer :
- Chiral HPLC : Use chiral stationary phases (e.g., polysaccharide-based columns) to resolve enantiomers, as demonstrated in purity assessments of similar (2R)-butan-2-yl esters (85% enantiomeric excess reported) .
- Spectroscopy : and NMR can confirm regiochemistry, while IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (CHN) and detects isotopic patterns.
Q. What are the primary applications of (2R)-butan-2-ylamine in organic synthesis?
- Methodological Answer : This amine serves as a chiral building block for:
- Pheromone Analogues : The (2R)-configuration is critical in synthesizing sex attractants like EFETOV-S-5, where stereochemistry dictates biological activity in Lepidoptera species .
- Ligand Design : Its methyl and branched alkyl groups enhance steric effects in coordination complexes, useful in asymmetric catalysis .
Advanced Research Questions
Q. How does stereochemical inversion (e.g., 2R vs. 2S) in (2R)-butan-2-ylamine derivatives affect bioactivity?
- Methodological Answer : Comparative studies using pure enantiomers are essential. For example:
- Field Experiments : Racemic mixtures of (2R)- and (2S)-butan-2-yl esters showed species-specific attraction in Zygaenidae moths, with (2R)-isomers exhibiting higher efficacy .
- Molecular Docking : Simulate binding affinities to target receptors (e.g., pheromone-binding proteins) using software like AutoDock Vina. Adjust force fields to account for stereoelectronic effects of the methyl group .
Q. What strategies resolve contradictions in reported bioactivity data for (2R)-butan-2-ylamine derivatives?
- Methodological Answer :
- Dose-Response Analysis : Test compounds at varying concentrations (e.g., 50 µL to 1 mL doses in field traps) to identify non-linear activity trends .
- Isomer-Specific Assays : Separate enantiomers via preparative HPLC and test individually, as seen in EFETOV-S-5(85) vs. EFETOV-S-5(60) purity studies .
- Meta-Analysis : Cross-reference data from PubChem and controlled studies to exclude artifacts from impure batches or unoptimized reaction conditions .
Q. What advanced techniques characterize the kinetic stability of (2R)-butan-2-ylamine under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor decomposition via LC-MS.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD-labeled amine) to trace metabolic pathways using NMR or mass spectrometry .
- Computational Modeling : Calculate hydrolysis activation energies using Gaussian software to predict stability against enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
